10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride
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Overview
Description
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is a complex organic compound with the molecular formula C8H11NO.ClH. It is also known by its IUPAC name, 2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole hydrochloride . This compound is characterized by its unique tricyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Preparation Methods
The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride can be compared with other similar compounds, such as:
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound has a similar tricyclic structure but includes additional functional groups, which may confer different chemical and biological properties.
4-Ethyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This analog features an ethyl group, which can influence its reactivity and interactions.
These comparisons highlight the uniqueness of 10-Oxa-4-azatricyclo[521
Properties
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECBRBMVQNWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C=CC2O3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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